molecular formula C10H10O4 B13940489 Methyl 2-formyl-3-hydroxy-6-methylbenzoate CAS No. 791856-35-4

Methyl 2-formyl-3-hydroxy-6-methylbenzoate

Cat. No.: B13940489
CAS No.: 791856-35-4
M. Wt: 194.18 g/mol
InChI Key: ZYQJMZXSIHLCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of formyl, hydroxy, and methyl groups on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. Additionally, the use of continuous flow reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: 2-Formyl-3-hydroxy-6-methyl-benzoic acid

    Reduction: 2-Hydroxymethyl-3-hydroxy-6-methyl-benzoic acid methyl ester

    Substitution: Depending on the nucleophile used, various substituted benzoic acid methyl esters

Scientific Research Applications

2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy and methyl ester groups can also influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    Benzoic acid, 2-methyl-, methyl ester:

    Benzoic acid, 3-hydroxy-, methyl ester:

Uniqueness: 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester is unique due to the presence of both formyl and hydroxy groups on the benzene ring, along with a methyl ester functional group. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

791856-35-4

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 2-formyl-3-hydroxy-6-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-3-4-8(12)7(5-11)9(6)10(13)14-2/h3-5,12H,1-2H3

InChI Key

ZYQJMZXSIHLCEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.